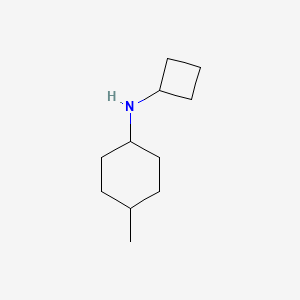

(1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine

Description

BenchChem offers high-quality (1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclobutyl-4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-9-5-7-11(8-6-9)12-10-3-2-4-10/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIWUSCJMAIOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine chemical structure

An In-depth Technical Guide to (1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine: Structure, Synthesis, and Characterization

Executive Summary: This guide provides a comprehensive technical overview of the novel chemical entity, (1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine. While specific literature on this exact molecule is not publicly available, this document constructs a robust scientific profile based on established principles of organic chemistry and data from analogous structures. We will dissect its specific stereochemical configuration, propose a reliable synthetic pathway via reductive amination, predict its analytical characterization profile, and discuss its potential significance within the field of drug discovery, particularly for researchers and scientists in pharmaceutical development.

Introduction: The Significance of Substituted Cyclohexylamines

The cyclohexylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets such as receptors and enzymes.[1][2][3] The addition of substituents to the cyclohexane ring and the amine nitrogen creates a vast chemical space for modulating pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The specific stereoisomer, such as the trans configuration, often plays a decisive role in biological activity, as seen in key intermediates for antipsychotic drugs like Cariprazine.[4][5] This guide focuses on a specific derivative, (1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine, to provide a framework for its synthesis and analysis.

Molecular Structure and Stereochemistry

The IUPAC name (1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine precisely defines the molecule's constitution and spatial arrangement.

-

Core Scaffold : A cyclohexane ring is the central feature.

-

Principal Functional Group : An amine group is located at position 1, making it a cyclohexan-1-amine.

-

Substituents :

-

A methyl group (-CH₃) is located at position 4 of the ring.

-

A cyclobutyl group is attached to the nitrogen atom of the amine (N-cyclobutyl).

-

-

Stereochemistry (1r,4r) : This is the most critical descriptor for its three-dimensional structure. It denotes the trans configuration, where the substituents at positions 1 (amine) and 4 (methyl) are on opposite faces of the cyclohexane ring.[4] In the most stable chair conformation, this places both the N-cyclobutylamino group and the 4-methyl group in equatorial positions, minimizing steric strain. This conformational rigidity is a key feature for designing molecules with specific binding geometries.

Caption: Chair conformation of (1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine.

Proposed Synthesis via Reductive Amination

Reductive amination is a highly efficient and versatile one-pot method for preparing secondary amines from ketones.[6][7] This approach is favored over direct alkylation due to its high atom economy and ability to minimize the formation of over-alkylated byproducts.[8][9] The proposed synthesis starts from trans-4-methylcyclohexanone and cyclobutylamine.

Causality of Experimental Choices: The reaction proceeds in two stages within the same pot: the formation of an iminium ion followed by its immediate reduction.[8]

-

Iminium Ion Formation : The nucleophilic cyclobutylamine attacks the carbonyl carbon of trans-4-methylcyclohexanone. This is followed by dehydration, typically acid-catalyzed, to form a transient imine (Schiff base), which is then protonated to an electrophilic iminium ion.

-

In-situ Reduction : A mild and selective reducing agent is required to reduce the iminium ion without significantly reducing the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this task due to its proven efficacy and tolerance for various functional groups.[8][9] It selectively delivers a hydride to the electrophilic carbon of the iminium ion.

Caption: Synthetic workflow for the target compound via reductive amination.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning successful execution and purification should yield a product whose analytical data matches the predicted profile in the next section.

Materials and Reagents:

-

trans-4-Methylcyclohexanone

-

Cyclobutylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

-

Acetic Acid (Glacial)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).

Step-by-Step Methodology:

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere, add trans-4-methylcyclohexanone (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.2 M concentration).

-

Amine Addition : Add cyclobutylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Iminium Formation : Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction : Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be exothermic. Maintain the temperature at or below room temperature.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Workup : Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction : Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing & Drying : Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Analytical Characterization Profile

Confirmation of the structure of (1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine would rely on a combination of spectroscopic techniques. The following table summarizes the expected data based on known values for similar structures.[10][11][12]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm, CDCl₃) : • ~2.8-3.2 : Multiplet, 1H (CH-N on cyclobutyl ring). • ~2.4-2.7 : Multiplet, 1H (CH-N on cyclohexane ring). • ~1.5-2.2 : Multiplets, 6H (CH₂ on cyclobutyl ring). • ~1.0-1.8 : Multiplets, 9H (CH₂ and CH on cyclohexane ring). • ~0.8-1.0 : Doublet, 3H (CH₃ group). • ~0.8-1.5 : Broad singlet, 1H (N-H, disappears on D₂O exchange). |

| ¹³C NMR | δ (ppm, CDCl₃) : • ~55-60 : (C-N on cyclohexane). • ~50-55 : (C-N on cyclobutyl). • ~30-35 : (Cyclohexane carbons adjacent to C-N). • ~30-35 : (CH on cyclohexane bearing methyl). • ~25-30 : (Other cyclohexane carbons). • ~20-25 : (CH₃). • ~15-20 : (CH₂ on cyclobutyl). |

| Mass Spec (EI) | • Molecular Ion (M⁺) : m/z = 181 (Calculated for C₁₂H₂₃N). The presence of an odd molecular weight is consistent with the nitrogen rule for a compound containing a single nitrogen atom.[11] • Key Fragments : Loss of cyclobutyl (m/z = 126), loss of methyl (m/z = 166), and other characteristic ring fragmentations. |

| IR Spectroscopy | ν (cm⁻¹) : • ~3300-3350 : N-H stretch (secondary amine, sharp, weak-to-moderate).[10][11] • ~2960-2850 : C-H stretch (aliphatic). • ~1590-1650 : N-H bend (scissoring). |

Relevance in Drug Discovery and Development

The structural motifs within (1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine are highly relevant to drug development.

-

NMDA Receptor Antagonism : N-alkyl-arylcyclohexylamines are a well-known class of N-methyl-D-aspartate (NMDA) receptor antagonists, which includes dissociative anesthetics.[1][13] While our target molecule lacks the aryl group, it serves as a foundational scaffold that could be further elaborated to explore this target class.

-

Stereochemistry and Selectivity : The defined (1r,4r) stereochemistry is paramount. Fixing the substituents in an equatorial-equatorial arrangement provides a conformationally constrained molecule. This reduces the entropic penalty upon binding to a biological target and can lead to higher potency and selectivity compared to a mixture of isomers.

-

Physicochemical Properties : The N-cyclobutyl and 4-methyl groups increase the lipophilicity of the parent cyclohexylamine scaffold. This can be strategically used by medicinal chemists to modulate properties like membrane permeability, metabolic stability, and oral bioavailability. The secondary amine provides a handle for salt formation to improve solubility and serves as a key hydrogen bond donor/acceptor.

Conclusion

(1r,4r)-N-cyclobutyl-4-methylcyclohexan-1-amine represents a structurally interesting, conformationally defined chemical entity. While not yet described in the public domain, its synthesis is readily achievable through established and reliable methods like reductive amination. Its characterization would follow standard spectroscopic protocols, yielding a predictable analytical signature. The combination of its rigid trans-cyclohexane core, a secondary amine, and lipophilic substituents makes it and its derivatives attractive scaffolds for exploration in modern drug discovery programs targeting a wide range of central nervous system and other therapeutic areas.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Zubair, M. F., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 801-15. Retrieved from [Link]

-

Request PDF. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Cyclohexylamine (C6H13N) properties. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]

-

Pálvölgyi, A., et al. (2020). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 11(6353). Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcyclohexylamine. CID 80604. Retrieved from [Link]

- Google Patents. (2024). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.

-

Request PDF. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5556. Retrieved from [Link]

-

The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. (2026). Retrieved from [Link]

-

ResearchGate. (2019). (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

-

CABI Digital Library. (2019). Cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclohexanamine, N-methyl-. Retrieved from [Link]

Sources

- 1. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents [patents.google.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. webqc.org [webqc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cyclohexanamine, N-methyl- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to trans-N-cyclobutyl-4-methylcyclohexylamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-N-cyclobutyl-4-methylcyclohexylamine, a secondary amine with potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and established principles of organic chemistry to present a robust profile. The guide covers proposed synthetic routes, predicted physicochemical properties, detailed spectroscopic analysis, safety and handling protocols, and a discussion of potential research applications. All theoretical assertions are grounded in established scientific literature to ensure the highest degree of accuracy and utility for research and development professionals.

Introduction and Molecular Overview

trans-N-cyclobutyl-4-methylcyclohexylamine is a secondary amine characterized by a cyclobutyl group and a 4-methylcyclohexyl moiety attached to a nitrogen atom. Its chemical structure suggests potential for diverse chemical reactivity and biological activity, making it a molecule of interest for medicinal chemistry and materials science.

The core structure consists of a cyclohexane ring in a 'trans' configuration, where the amine and methyl groups are on opposite sides of the ring, generally leading to a more stable chair conformation. The presence of the bulky cyclobutyl group on the nitrogen atom is expected to influence the compound's steric and electronic properties, potentially modulating its reactivity and interaction with biological targets.

While specific data for this compound is sparse, its structural similarity to other N-substituted cyclohexylamines allows for informed predictions of its properties and behavior. This guide will leverage data from analogues such as trans-4-methylcyclohexylamine and general principles of secondary amine chemistry.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-cyclobutyl-4-methylcyclohexanamine | N/A |

| CAS Number | 1248469-21-7 | [1] |

| Molecular Formula | C₁₁H₂₁N | [1] |

| Molecular Weight | 167.30 g/mol | [1] |

digraph "trans-N-cyclobutyl-4-methylcyclohexylamine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];// Define atoms N [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH3"];

C_CB1 [label="C"]; C_CB2 [label="C"]; C_CB3 [label="C"]; C_CB4 [label="C"];

H_N [label="H"];

// Define bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C_Me;

N -- C_CB1; C_CB1 -- C_CB2; C_CB2 -- C_CB3; C_CB3 -- C_CB4; C_CB4 -- C_CB1;

N -- H_N;

// Positioning C1 [pos="0,0!"]; C2 [pos="-1.5,0.87!"]; C3 [pos="-1.5,2.6!"]; C4 [pos="0,3.46!"]; C5 [pos="1.5,2.6!"]; C6 [pos="1.5,0.87!"]; N [pos="0,-1.5!"]; C_Me [pos="0,5!"];

C_CB1 [pos="-1,-2.5!"]; C_CB2 [pos="-2,-2.5!"]; C_CB3 [pos="-2,-3.5!"]; C_CB4 [pos="-1,-3.5!"];

H_N [pos="1,-2!"]; }

Figure 1: 2D structure of trans-N-cyclobutyl-4-methylcyclohexylamine.

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Supporting Data |

| Appearance | Colorless to pale yellow liquid | Similar cyclohexylamines are liquids at room temperature[2][3]. |

| Odor | Amine-like, potentially fishy | A characteristic feature of liquid amines[4]. |

| Boiling Point | > 154 °C | The boiling point of the primary amine analogue, 4-methylcyclohexylamine, is 151-154 °C. The addition of the cyclobutyl group will increase the molecular weight and likely the boiling point[2]. |

| Solubility | Sparingly soluble in water, soluble in organic solvents | The hydrophobic cyclobutyl and cyclohexyl groups will limit water solubility, a common trait for higher molecular weight amines. It is expected to be soluble in common organic solvents like ethanol, ether, and chlorinated solvents[5]. |

| pKa | ~10.5 | The pKa of the conjugate acid is expected to be similar to that of other secondary cyclohexylamines, indicating it is a moderately strong base. The pKa of trans-4-Methylcyclohexyl amine is predicted to be around 10.58[6]. |

Synthesis and Characterization

While a specific, validated synthesis for trans-N-cyclobutyl-4-methylcyclohexylamine is not published in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established methodologies for the N-alkylation of primary amines. The most logical approach is the reductive amination of cyclobutanone with trans-4-methylcyclohexylamine.

Figure 2: Proposed synthesis workflow for trans-N-cyclobutyl-4-methylcyclohexylamine.

Proposed Experimental Protocol: Reductive Amination

This protocol is based on standard reductive amination procedures, which are known for their high efficiency and selectivity.

-

Reaction Setup: To a solution of trans-4-methylcyclohexylamine (1.0 eq) in an anhydrous solvent such as dichloromethane or dichloroethane, add cyclobutanone (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding Schiff base intermediate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is complete, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of ketones and is tolerant of mildly acidic conditions that can catalyze imine formation.

-

Reaction Monitoring and Workup: Allow the reaction to proceed at room temperature for 12-24 hours. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure trans-N-cyclobutyl-4-methylcyclohexylamine.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen for its mildness and selectivity, minimizing side reactions such as the reduction of the starting ketone.

-

Solvent Selection: Anhydrous chlorinated solvents are ideal as they are inert to the reactants and reagents and facilitate easy work-up.

-

Stoichiometry: A slight excess of the ketone is used to ensure complete consumption of the more valuable primary amine starting material.

Spectroscopic Analysis (Predicted)

The identity and purity of the synthesized trans-N-cyclobutyl-4-methylcyclohexylamine would be confirmed using a suite of spectroscopic techniques. The following are the expected spectral characteristics.

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum is expected to show a characteristic N-H stretching vibration.

-

N-H Stretch: A single, moderately sharp absorption band is predicted in the region of 3300-3500 cm⁻¹. This distinguishes it from primary amines which show two N-H stretching bands[7].

-

C-N Stretch: An absorption band in the 1020-1220 cm⁻¹ region is expected, corresponding to the C-N stretching vibration.

-

C-H Stretches: Strong absorptions just below 3000 cm⁻¹ due to the sp³ C-H stretching of the cyclohexyl and cyclobutyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed structural information.

-

¹H NMR:

-

N-H Proton: A broad singlet, typically in the range of 0.5-5.0 ppm, the chemical shift of which is concentration-dependent. This peak would disappear upon D₂O exchange.

-

Cyclohexyl and Cyclobutyl Protons: A complex series of multiplets in the upfield region (approximately 0.8-2.5 ppm). The methine proton on the carbon bearing the nitrogen would likely appear as a distinct multiplet, shifted downfield due to the electron-withdrawing effect of the nitrogen.

-

Methyl Protons: A doublet in the upfield region (around 0.8-1.0 ppm) due to coupling with the adjacent methine proton on the cyclohexane ring.

-

-

¹³C NMR:

-

Carbons bonded to Nitrogen: The carbon atoms of the cyclohexyl and cyclobutyl rings directly attached to the nitrogen atom are expected to be deshielded and appear in the 40-60 ppm range.

-

Other Ring Carbons: The remaining carbons of the cyclohexane and cyclobutyl rings will appear in the aliphatic region (20-40 ppm).

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift (around 20 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 167.

-

Fragmentation Pattern: Alpha-cleavage is a characteristic fragmentation pathway for amines. This would involve the loss of a propyl radical from the cyclobutyl ring or a fragment from the cyclohexyl ring, leading to the formation of a stable iminium cation.

Figure 3: Analytical workflow for the characterization of trans-N-cyclobutyl-4-methylcyclohexylamine.

Safety and Handling

Specific toxicology data for trans-N-cyclobutyl-4-methylcyclohexylamine is not available. However, based on the data for 4-methylcyclohexylamine, it should be handled as a hazardous substance.

-

Hazards: It is predicted to be a flammable liquid and vapor. It is also likely to cause severe skin burns and eye damage[8][9]. Ingestion and inhalation may be harmful.

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids[8]. The container should be kept tightly closed.

Potential Research Applications

While the specific biological activity of trans-N-cyclobutyl-4-methylcyclohexylamine has not been reported, the cyclohexylamine scaffold is present in numerous biologically active compounds and pharmaceuticals[10][11].

-

Medicinal Chemistry: This compound could serve as a valuable building block for the synthesis of novel therapeutic agents. The secondary amine provides a handle for further functionalization, and the lipophilic nature of the cyclobutyl and methylcyclohexyl groups may enhance membrane permeability and oral bioavailability of derivative compounds.

-

Agrochemicals: N-substituted cyclohexylamines have been explored for their potential as herbicides and fungicides.

-

Materials Science: The amine functionality allows for its use as a monomer or cross-linking agent in the synthesis of polymers and other advanced materials.

Further research is warranted to explore the biological and chemical properties of this compound and its derivatives.

Conclusion

trans-N-cyclobutyl-4-methylcyclohexylamine represents a potentially valuable, yet underexplored, chemical entity. This technical guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic route via reductive amination offers a practical method for its preparation, and the predicted spectroscopic and physicochemical properties provide a solid foundation for its characterization. As with any chemical substance, appropriate safety precautions must be taken during its handling and use. The structural features of this molecule suggest that it may be a promising scaffold for the development of new pharmaceuticals and materials, and it is hoped that this guide will stimulate further research into its properties and applications.

References

-

Request PDF. Synthesis and biological activity of cyclohexylamine derivatives. (2025-08-06). [Link]

- Google Patents. Preparation method of trans-4-methyl cyclohexylamine.

- Google Patents. A kind of method of synthesis of trans -4- methyl cyclohexylamine.

- Google Patents.

-

ResearchGate. Scheme 8: (A) Known biological activities related to cyclohexylamine derivatives; (B) an example of an intramolecular titanium-catalyzed C-H hydroaminoalkylation of alkenes. [Link]

-

PubChem. 1-cyclobutyl-N,4-dimethylhexan-2-amine. [Link]

-

The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. (2026-01-19). [Link]

-

PubChem. N-[cyclobutyl-(4-ethylcyclohexyl)methyl]ethanamine. [Link]

-

ResearchGate. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

-

NIST WebBook. 4-t-Butylcyclohexylamine. [Link]

-

PMC. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024-04-18). [Link]

-

PubChem. N-cyclopentyl-4-methylcyclohexan-1-amine. [Link]

-

LookChem. trans-4-Methylcyclohexyl amine. [Link]

-

LookChem. trans-4-Methylcyclohexyl amine. [Link]

-

PubChem. 4-Methylcyclohexylamine. [Link]

-

PubMed. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

NIST WebBook. Cyclohexanamine, N-methyl-. [Link]

-

PharmaCompass.com. trans-4-Methyl-cyclohexylamine. [Link]

- Google Patents. Preparation method of cis-4-methylcyclohexylamine.

Sources

- 1. N-cyclobutyl-4-methylcyclohexanamine | 1248469-21-7 [chemicalbook.com]

- 2. 4-甲基环己胺,顺反异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. trans-4-Methylcyclohexylamine | 2523-55-9 | TCI AMERICA [tcichemicals.com]

- 4. trans-4-Methylcyclohexylamine | 2523-55-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. massbank.eu [massbank.eu]

- 6. labproinc.com [labproinc.com]

- 7. 4-t-Butylcyclohexylamine [webbook.nist.gov]

- 8. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methylcyclohexylamine (cis- and trans- mixture), 5ML | Labscoop [labscoop.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

N-cyclobutyl-trans-4-methylcyclohexan-1-amine CAS number search

The following technical guide details the identification, synthesis, and characterization of

Identification, Synthesis, and Pharmaceutical Utility

Part 1: Chemical Identity & CAS Search Strategy

Executive Summary:

This guide provides the definitive search strategy using its precursors and a validated synthesis protocol for researchers requiring this specific scaffold for GPCR ligand (e.g., Histamine H3 antagonists) or kinase inhibitor development.

Chemical Data Table

| Property | Specification |

| Systematic Name | |

| Molecular Formula | |

| Molecular Weight | 167.29 g/mol |

| Precursor CAS (Amine) | 2523-55-9 (trans-4-methylcyclohexylamine) |

| Precursor CAS (Ketone) | 1191-95-3 (Cyclobutanone) |

| Stereochemistry | Trans (1,4-diequatorial in chair conformation) |

| Predicted pKa | ~10.5 (Secondary amine) |

The CAS Number Paradox

Researchers searching for N-cyclobutyl-trans-4-methylcyclohexan-1-amine often encounter zero hits in public databases (PubChem, ChemSpider). This is common for secondary amine intermediates generated in situ or described in patents without a specific registry number assignment.

Correct Search Strategy: To locate this molecule in proprietary databases (SciFinder-n, Reaxys), do not search by name. Instead, perform a Reaction Search :

-

Reactant A: trans-4-methylcyclohexylamine (CAS 2523-55-9)[1][2]

-

Reactant B: Cyclobutanone (CAS 1191-95-3)

-

Reaction Type: Reductive Amination

Part 2: Synthesis Protocol (Reductive Amination)

The most reliable method to access this motif is the reductive amination of cyclobutanone with the commercially available trans-amine. This method preserves the stereochemistry of the cyclohexane ring.

Reaction Logic

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then reduced by a hydride source. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its selectivity for imines over ketones, minimizing cyclobutanol byproducts.

Figure 1: Reductive amination pathway preserving trans-stereochemistry.

Step-by-Step Methodology

Reagents:

-

trans-4-Methylcyclohexylamine (1.0 eq)[1]

-

Cyclobutanone (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic acid (1.0 eq, catalytic/pH adjustment)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

-

Imine Formation: In a dry round-bottom flask under

, dissolve trans-4-methylcyclohexylamine (10 mmol) in DCM (40 mL). -

Activation: Add cyclobutanone (11 mmol) followed by acetic acid (10 mmol). Stir at room temperature for 30 minutes to allow hemiaminal/imine equilibrium.

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes. (Note: Gas evolution may occur).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the starting amine (

114). -

Workup: Quench with saturated aqueous

. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: The crude secondary amine can often be used directly. If purification is needed, use column chromatography (Silica, DCM:MeOH:NH4OH gradient).

Part 3: Analytical Characterization & Stereochemistry

Validating the trans stereochemistry is critical, as the cis isomer has different pharmacological properties.

NMR Distinction (Trans vs. Cis)

The stereochemistry is defined by the relationship between the C1-amino group and the C4-methyl group. In the trans isomer, both groups occupy equatorial positions in the lowest-energy chair conformation.

-

1H NMR (Trans): The methine proton at C1 (

) appears as a triplet of triplets (tt) with large coupling constants ( -

1H NMR (Cis): The methine proton at C1 would appear as a narrower multiplet (broad singlet or quintet-like) because

is equatorial (small

Stereochemical Verification Logic

Figure 2: NMR logic flow for distinguishing cis/trans isomers.

Part 4: Pharmaceutical Applications[6]

This specific scaffold is a privileged structure in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs).

-

Histamine H3 Antagonists: The trans-4-methylcyclohexyl amine motif is a known bioisostere for piperidine in H3 receptor ligands (e.g., analogs of Pitolisant or JNJ series). The cyclobutyl group provides lipophilic bulk without the flexibility of a straight chain, improving metabolic stability and receptor fit.

-

Spermidine Synthase Inhibitors: trans-4-methylcyclohexylamine itself is a potent inhibitor of spermidine synthase.[3] The

-alkylated derivatives are explored to modulate bioavailability and selectivity against parasitic enzymes (e.g., P. falciparum). -

Kinase Inhibitors: Used as a solvent-exposed tail group to solubilize kinase inhibitors while maintaining a rigid trajectory.

References

-

PubChem. (2025). trans-4-Methylcyclohexanamine (CID 80604).[4] National Library of Medicine. Retrieved from [Link]

-

Beppu, T., et al. (1995).[3] Trans-4-methylcyclohexylamine: A potent spermidine synthase inhibitor. Journal of Biochemistry. (Cited in context of structural analogs).

- World Intellectual Property Organization (WIPO). (2014). WO2014100065A1: Substituted imidazopyridines as hdm2 inhibitors. (Demonstrates the use of trans-4-methylcyclohexyl motifs in drug discovery).

Sources

The Strategic Imperative of Lipophilic Amine Scaffolds in GPCR Drug Discovery: A Technical Guide

Introduction: Navigating the GPCR Druggable Genome

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them a cornerstone of modern pharmacology.[1][2] These receptors are integral to a vast array of physiological processes, including neurotransmission, sensory perception, and metabolic regulation.[1][2][3] Consequently, they are the targets for approximately 36% of all currently approved drugs, highlighting their immense therapeutic importance.[4] Despite this success, a significant portion of the nearly 800 GPCRs encoded in the human genome remain under-exploited or are considered "orphan" receptors with unknown endogenous ligands, representing a substantial opportunity for novel therapeutic development.[1][5]

The challenge in targeting GPCRs lies in achieving both high potency and subtype selectivity. The orthosteric binding sites—the pockets where endogenous ligands bind—are often highly conserved across related GPCR subtypes. This conservation makes the development of selective drugs a formidable task, often leading to off-target effects. This guide focuses on a privileged chemical class that has proven exceptionally effective in navigating this challenge: lipophilic amine scaffolds .

These structures are defined by two key features: a basic amine group, which is typically protonated at physiological pH, and a substantial lipophilic (fat-loving) body. This combination is not accidental; it is a recurring motif in successful GPCR-targeting drugs because it masterfully exploits the fundamental biochemistry of the receptor's transmembrane domain.

-

The Basic Amine: This positively charged group forms a critical, high-energy ionic bond with a highly conserved negatively charged residue, most commonly an aspartate (Asp) in transmembrane helix 3 (TM3), specifically position 3.32.[6][7] This interaction acts as a primary anchor, locking the ligand into the orthosteric pocket.

-

The Lipophilic Body: The transmembrane helices of GPCRs form a binding pocket that is itself embedded within the lipid bilayer of the cell membrane. This environment is inherently hydrophobic. The lipophilic portion of the ligand engages in extensive hydrophobic and van der Waals interactions with non-polar amino acid residues lining this pocket, significantly contributing to binding affinity and potency.[6][8]

This guide provides a technical framework for researchers, medicinal chemists, and drug development professionals on the design, synthesis, screening, and optimization of lipophilic amine scaffolds for the discovery of novel GPCR modulators. We will delve into the causality behind experimental choices, provide validated protocols, and explore the future landscape of this critical area of drug discovery.

Section 1: Rational Design of Lipophilic Amine Scaffolds

The success of a GPCR drug discovery campaign begins with the thoughtful design of the screening library. For lipophilic amines, the goal is to create a diverse set of molecules that explore relevant chemical space while adhering to key principles of "drug-likeness."

The Art of Balancing Lipophilicity and Potency

While lipophilicity is essential for binding, excessive lipophilicity can be detrimental. Highly lipophilic compounds often exhibit poor solubility, increased off-target binding, and unfavorable pharmacokinetic (ADME) profiles.[9][10][11] This has led to the development of efficiency metrics to guide medicinal chemistry efforts:

-

Lipophilic Ligand Efficiency (LLE): Calculated as pIC50 - logP (or pKi - logD), LLE provides a measure of how much binding affinity is gained for a given increase in lipophilicity.[9] During hit-to-lead optimization, a key goal is to increase potency while maintaining or improving the LLE. A flat or decreasing LLE suggests that potency gains are primarily due to less desirable increases in lipophilicity.[9]

The ideal scaffold strikes a balance, providing sufficient hydrophobic character to engage the target without becoming a liability in later stages of development. Generally, drug candidates for oral administration adhere to established guidelines like Lipinski's Rule of 5, which includes constraints on molecular weight (<500 Da) and logP (<5).[12]

Core Scaffold Selection and Diversification

The choice of the central scaffold is critical. It dictates the three-dimensional arrangement of the amine and the lipophilic substituents. Common and privileged scaffolds include:

-

Piperidines and Piperazines: These six-membered rings are ubiquitous in CNS-targeting GPCR drugs. They offer well-defined stereochemistry and multiple points for diversification.

-

Azepanes and Diazepanes: Seven-membered rings that provide different vectoral arrangements for substituents, allowing for the exploration of larger or differently shaped binding pockets.

-

Tropanes: Bicyclic scaffolds that introduce conformational rigidity, which can reduce the entropic penalty of binding and improve selectivity.

Diversification is achieved by decorating these core scaffolds with a variety of substituents at synthetically accessible positions. This process, often accomplished through combinatorial chemistry, generates a library of related compounds with varying steric, electronic, and lipophilic properties.

Caption: A conceptual diagram of scaffold diversification.

Section 2: The GPCR Drug Discovery Workflow: From Hit to Candidate

The journey from a compound library to a drug candidate is a multi-stage process of screening, validation, and optimization. Lipophilic amine libraries are particularly well-suited for this workflow.

Caption: The integrated workflow for GPCR drug discovery.

High-Throughput Screening (HTS) for Hit Identification

The initial step is to screen the compound library against the GPCR target of interest to identify "hits." This requires robust, scalable, and sensitive assays.[13]

Causality: The choice of assay depends on the G-protein coupling profile of the receptor and the desired outcome (agonist vs. antagonist). Functional assays, which measure a downstream cellular response, are generally preferred over simple binding assays in primary screening because they provide information on the pharmacological activity of the compound.

| Assay Type | Principle | Pros | Cons | Typical Application |

| Calcium Flux (FLIPR) | Measures changes in intracellular Ca2+ using a fluorescent dye.[14] | High-throughput, kinetic data, sensitive for Gq-coupled receptors. | Indirect measure, not suitable for Gi/Gs-coupled receptors without engineering. | Primary screening for Gq-coupled targets. |

| cAMP Assays (HTRF) | Measures accumulation (Gs) or inhibition (Gi) of cyclic AMP via FRET.[13][15] | Homogeneous, sensitive, directly measures second messenger. | Requires specific reagents, endpoint assay. | Primary screening for Gs and Gi-coupled targets. |

| Radioligand Binding | Measures displacement of a labeled ligand from the receptor. | Direct measure of affinity (Ki), highly sensitive. | Use of radioactivity, lower throughput, does not determine function. | Orthogonal hit validation, SAR studies. |

| BRET/FRET Assays | Measures interaction between the GPCR and signaling partners (e.g., G-protein, β-arrestin).[16] | Measures proximal events, can detect biased agonism. | Requires genetically engineered cells, complex setup. | Mechanistic studies, biased ligand screening. |

Table 1. Comparison of Common GPCR Screening Assays.

Experimental Protocol: HTS Calcium Flux Assay

This protocol describes a typical HTS workflow using a Fluorometric Imaging Plate Reader (FLIPR) for a Gq-coupled GPCR.

Objective: To identify compounds that act as agonists or positive allosteric modulators (PAMs) of a target GPCR.

Materials:

-

HEK293 cells stably expressing the target GPCR.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

-

384-well black-walled, clear-bottom assay plates.

-

Compound library plated in DMSO.

-

FLIPR instrument.

Methodology:

-

Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well). Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: The next day, remove the culture medium. Add 20 µL of dye loading buffer (assay buffer containing Fluo-8 AM and probenecid) to each well. Incubate for 60 minutes at 37°C.

-

Compound Addition: Prepare a compound source plate by diluting the library compounds to the desired final concentration in assay buffer.

-

FLIPR Measurement:

-

Place the cell plate and the compound source plate into the FLIPR instrument.

-

Set the instrument parameters: read interval (e.g., 1 second), excitation/emission wavelengths, and liquid transfer height.

-

Initiate the read: The instrument will measure a baseline fluorescence for 10-20 seconds.

-

The instrument will then perform an on-line addition of 10 µL of compound from the source plate to the cell plate.

-

Continue reading fluorescence for an additional 2-3 minutes to capture the full kinetic response.

-

-

Data Analysis: The response is typically measured as the maximum peak fluorescence minus the baseline. Wells showing a response above a defined threshold (e.g., 3 standard deviations above the mean of the negative controls) are considered primary hits.

Self-Validation: Each plate must contain positive controls (a known agonist) and negative controls (DMSO vehicle) to calculate a Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 is considered excellent for HTS.

Section 3: From Hit-to-Lead: Deepening the Pharmacological Profile

A "hit" is not a drug. The hit-to-lead phase is a resource-intensive process to confirm the activity of the primary hits and prioritize the most promising chemical series for optimization.

Causality: The goal here is to weed out false positives and to build a multi-parameter understanding of the compound's behavior. A potent compound that is non-selective or has poor physicochemical properties is not a viable lead.

Potency and Efficacy Determination

Hits are re-tested using fresh, powdered material to confirm their activity. Full dose-response curves are generated to determine two key parameters:

-

Potency (EC50/IC50): The concentration of a compound that produces 50% of its maximal effect. A lower value indicates higher potency.

-

Efficacy (Emax): The maximum response a compound can elicit, typically expressed as a percentage of the response to a known full agonist.

Selectivity and Early Safety

Selectivity is paramount. The lead compound should be significantly more potent at the target receptor than at related subtypes. This is assessed by running dose-response assays against a panel of relevant off-target GPCRs. Additionally, early ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity assessments are crucial. Simple, high-throughput assays can predict potential liabilities.

-

Kinetic Solubility: Measures how well the compound dissolves in an aqueous buffer.

-

Permeability (PAMPA): Assesses the compound's ability to cross an artificial membrane, predicting passive diffusion.

-

CYP450 Inhibition: Screens for inhibition of major drug-metabolizing enzymes to flag potential drug-drug interactions.

Section 4: Advanced Mechanistic Insights and Future Directions

For promising lead compounds, a deeper understanding of their interaction with the receptor is invaluable for guiding the final stages of optimization.

Biophysical Characterization

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide data beyond simple affinity.[17] They can measure the kinetics of the binding event (kon and koff rates), which often correlates better with in vivo efficacy than affinity (Kd) alone. A slow off-rate (koff) can lead to prolonged target engagement and a more durable pharmacological effect.

Structural Biology and Computational Chemistry

The revolution in GPCR structural biology, particularly cryo-electron microscopy (cryo-EM), has made it possible to obtain high-resolution structures of receptors in complex with their ligands.[18] This structural information provides the ultimate blueprint for rational drug design, allowing chemists to visualize the binding pocket and design modifications that enhance potency and selectivity.[8][19] These structures reveal key "lipophilic hotspots" and hydrogen bonding networks that drive ligand binding.[8][19]

The Future: Allosteric Modulation and Biased Signaling

The field is moving beyond simple orthosteric agonists and antagonists. Lipophilic amines are also excellent starting points for discovering:

-

Allosteric Modulators: These compounds bind to a site on the receptor distinct from the orthosteric pocket and can fine-tune the response to the endogenous ligand.[20] This can offer greater subtype selectivity and a more physiological effect.

-

Biased Agonists: These ligands preferentially activate one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin).[21] This can potentially separate a drug's therapeutic effects from its side effects. For example, β-arrestin signaling at the μ-opioid receptor is linked to respiratory depression and constipation, so a G-protein-biased agonist could provide analgesia with a better safety profile.

Conclusion

Lipophilic amine scaffolds are a cornerstone of GPCR drug discovery for sound chemical and biological reasons. Their ability to form a strong ionic anchor while engaging in extensive hydrophobic interactions within the transmembrane binding pocket makes them a privileged and highly effective chemotype. A successful drug discovery campaign, however, depends on a holistic approach that integrates rational scaffold design, robust high-throughput screening, multi-parameter lead optimization, and advanced mechanistic studies. By understanding the causality behind our experimental choices and leveraging cutting-edge technologies, we can continue to unlock the immense therapeutic potential of the GPCR superfamily.

References

-

I. de Graaf, C., et al. (2019). Aminergic GPCR-Ligand Interactions. Journal of Medicinal Chemistry, 62(7), 3784–3839. Available at: [Link]

-

de Graaf, C., et al. (2011). A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design. British Journal of Pharmacology, 164(4), 1434-1457. Available at: [Link]

-

Irannejad, H. (2019). Lipophilic Ligand Efficiency as a Useful Metric in Hit and Lead Optimization. Journal of Medicinal Chemistry and Drug Design, 2(1). Available at: [Link]

-

Jayasundara, C., et al. (2022). Physico-Chemical Optimization of Drugs for GPCR A Family. International Journal Of Pharma Research and Health Sciences, 10(5), 3465-3470. Available at: [Link]

-

Miller, R. R., et al. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry, 63(21), 12156-12170. Available at: [Link]

-

Pang, L., et al. (2020). Does the Lipid Bilayer Orchestrate Access and Binding of Ligands to Transmembrane Orthosteric/Allosteric Sites of G Protein-Coupled Receptors?. Pharmacological Reviews, 72(4), 967-1002. Available at: [Link]

-

Miller, R. R., et al. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry, 63(21), 12156-12170. Available at: [Link]

-

Miller, R. R., et al. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry. Available at: [Link]

-

Mason, J. S., et al. (2013). High end GPCR design: crafted ligand design and druggability analysis using protein structure, lipophilic hotspots and explicit water networks. Journal of Computer-Aided Molecular Design, 27(12), 1075-1088. Available at: [Link]

-

Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Application Note. Available at: [Link]

-

Jiménez-Rosés, M., et al. (2021). Combined docking and machine learning identify key molecular determinants of ligand pharmacological activity on β2 adrenoceptor. ResearchGate. Available at: [Link]

-

Stading, R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(4), 100913. Available at: [Link]

-

Guo, S., et al. (2022). Recent Progress in Assays for GPCR Drug Discovery. American Journal of Physiology-Cell Physiology. Available at: [Link]

-

Jacoby, E., et al. (2009). An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs. Methods in Molecular Biology, 552, 51-66. Available at: [Link]

-

Wacker, D., et al. (2017). How ligands illuminate GPCR molecular pharmacology. Nature Chemical Biology, 13(9), 939-946. Available at: [Link]

-

Mason, J. S., et al. (2013). High end GPCR design: Crafted ligand design and druggability analysis using protein structure, lipophilic hotspots and explicit water networks. ResearchGate. Available at: [Link]

-

Neves, S. R., et al. (2015). Minireview: Role of Intracellular Scaffolding Proteins in the Regulation of Endocrine G Protein-Coupled Receptor Signaling. Molecular Endocrinology, 29(9), 1234-1248. Available at: [Link]

-

Cambridge Healthtech Institute. (n.d.). GPCR-Based Drug Discovery - Part 1. Available at: [Link]

-

Leeson, P. D., & Davis, A. M. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1375-1389. Available at: [Link]

-

Congreve, M., et al. (2012). Stabilised G protein-coupled receptors in structure-based drug design: a case study with adenosine A2A receptor. MedChemComm, 3(1), 55-62. Available at: [Link]

-

Hauser, A.S., et al. (2024). GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. Available at: [Link]

-

Di Pardo, A., et al. (2022). GPCRs in Intracellular Compartments: New Targets for Drug Discovery. International Journal of Molecular Sciences, 23(19), 11132. Available at: [Link]

-

Das, S. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. Available at: [Link]

-

Hauser, A.S., et al. (2019). G Protein-Coupled Receptors as Targets for Approved Drugs. Pharmacological Reviews, 71(4), 539-565. Available at: [Link]

-

Vilar, S., et al. (2008). Structural Basis for Ligand Binding and Specificity in Adrenergic Receptors: Implications for GPCR-Targeted Drug Discovery. Biochemistry, 47(40), 10583-10594. Available at: [Link]

-

Akter, A., et al. (2022). What Makes GPCRs from Different Families Bind to the Same Ligand?. International Journal of Molecular Sciences, 23(12), 6886. Available at: [Link]

-

Hauser, A.S., et al. (2019). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 18(11), 829-842. Available at: [Link]

-

Smith, N. J. (2015). Chapter 6: Ligand Regulation of GPCR Quaternary Structure. RSC Publishing. Available at: [Link]

-

BMG Labtech. (n.d.). High-throughput screening of cyclic peptide libraries for developing drugs to challenging targets. Available at: [Link]

-

Li, Y., et al. (2022). List of GPCRs with Approved Drugs. ResearchGate. Available at: [Link]

-

Perelman School of Medicine. (n.d.). Libraries | High-throughput Screening Core. Available at: [Link]

-

Clark, J.R., et al. (2022). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. ACS Central Science, 8(1), 108-118. Available at: [Link]

-

Clark, J.R., et al. (2022). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. ACS Central Science, 8(1), 108-118. Available at: [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. GPCRs in Intracellular Compartments: New Targets for Drug Discovery [mdpi.com]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.vu.nl [research.vu.nl]

- 7. A structural chemogenomics analysis of aminergic GPCRs: lessons for histamine receptor ligand design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High end GPCR design: crafted ligand design and druggability analysis using protein structure, lipophilic hotspots and explicit water networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciforschenonline.org [sciforschenonline.org]

- 10. Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pharmahealthsciences.net [pharmahealthsciences.net]

- 13. moleculardevices.com [moleculardevices.com]

- 14. High-Throughput Screening - Enamine [enamine.net]

- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 18. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Does the Lipid Bilayer Orchestrate Access and Binding of Ligands to Transmembrane Orthosteric/Allosteric Sites of G Protein-Coupled Receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Minireview: Role of Intracellular Scaffolding Proteins in the Regulation of Endocrine G Protein-Coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Architectural Saturation: Cyclobutyl-Substituted Cyclohexane Amines in High-Fidelity Drug Design

Executive Summary: The Case for Saturated Complexity

In the modern era of medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures. Cyclobutyl-substituted cyclohexane amines represent a high-value structural motif at the intersection of this paradigm. By coupling the rigid, puckered geometry of a cyclobutane ring with the defined chair conformation of a cyclohexane amine, researchers can achieve precise vector positioning of pharmacophores while simultaneously modulating lipophilicity (

This guide dissects the structural utility, synthetic accessibility, and medicinal application of this motif, moving beyond simple alkylation to explore how these rings function as conformational anchors and bioisosteres .

Structural & Conformational Analysis

The "Anchor" Effect

The cyclohexane ring exists predominantly in a chair conformation. In a monosubstituted cyclohexane, the substituent prefers the equatorial position to avoid 1,3-diaxial strain.[1][2]

-

Cyclobutyl Group (

): Acts as a bulky "anchor" ( -

Conformational Locking: When a cyclobutyl group is introduced at the 4-position of a cyclohexylamine, it strongly biases the ring equilibrium, locking the cyclohexane into a specific chair conformer. This forces the distal amine group into a defined axial or equatorial orientation, depending on the cis/trans stereochemistry.

Bioisosteric Utility

The cyclobutyl moiety serves as a bridge between the lipophilicity of aliphatic chains and the space-filling properties of aromatics.

| Property | Cyclobutyl Group | tert-Butyl Group | Phenyl Ring |

| Hybridization | |||

| Bond Angles | ~88° (Strained) | 109.5° | 120° |

| Metabolic Liability | Low (No benzylic H) | Low | High (CYP oxidation) |

| Lipophilicity | Moderate | High | High |

| Vector Space | 3D (Wing-like) | Spherical | 2D (Flat) |

Conformational Pathway Diagram

The following diagram illustrates how the cyclobutyl group shifts the equilibrium of a 4-substituted cyclohexylamine, effectively "freezing" the bioactive conformation.

Figure 1: The "Anchor Effect" of the cyclobutyl group forces the cyclohexane ring into a stable chair conformation, dictating the vector of the amine pharmacophore.

Synthetic Architectures

Synthesis of these motifs requires navigating stereocontrol (cis/trans) and ring construction.

Method A: Reductive Amination (The Modular Route)

The most direct method for N-cyclobutyl derivatives or assembling the core from ketones.

-

Precursors: Cyclohexanedione mono-acetal or 4-substituted cyclohexanones.

-

Reagents: Cyclobutylamine, NaBH(OAc)₃, DCE/DCM.

-

Pros: High throughput, modular.

-

Cons: Often yields mixtures of diastereomers requiring separation.

Method B: Spirocyclization (The Rigid Scaffold)

Creating a spiro[cyclobutane-1,x'-cyclohexane] core is powerful for restricting conformational freedom in receptor ligands (e.g., Sigma-1, GPCRs).

-

Mechanism: Parham cyclization or double alkylation of active methylenes.

-

Key Step: Reaction of 1-bromo-2-(2-bromoethyl)benzene derivatives with cyclohexane-1,3-dione ketals.[3]

Method C: Biocatalytic Transamination (The Chiral Route)

For high-enantiopurity trans-4-substituted cyclohexane amines.

-

Enzyme:

-Transaminases (e.g., from Chromobacterium violaceum). -

Process: Kinetic resolution or asymmetric synthesis from the corresponding ketone.

-

Advantage: Access to >99% de (diastereomeric excess) of the thermodynamic trans-isomer.[4]

Figure 2: Comparative synthetic workflows for accessing cyclobutyl-cyclohexane amine motifs.

Medicinal Chemistry Case Studies

Case Study 1: Sigma-1 ( ) Receptor Ligands

Challenge: Design a selective ligand for the

-

Role of Cyclohexane: Acts as a spacer.

-

Role of Spiro-Cyclobutane: (Hypothetical extension) While the specific cited study utilized spiro-cyclohexanes, analogous spiro-cyclobutane modifications are used to contract the spatial envelope, reducing steric clash in tighter binding pockets while maintaining the quaternary carbon "kink" essential for receptor fit.

-

Outcome: High affinity (

in nanomolar range) and modulation of calcium signaling.

Case Study 2: HIF Pathway Inhibitors

Challenge: Inhibit Hypoxia Inducible Factor (HIF) transcription.[5] Solution: Replacement of a phenyl ring with a cyclobutyl-substituted amine on a pyranopyridine core.

-

Observation: The cyclobutyl derivative (

) outperformed the cyclohexyl and cyclopentyl analogues.[5] -

Mechanism: The cyclobutyl group provided the optimal balance of hydrophobic filling without the steric penalty of the larger cyclohexane ring, proving its value as a "right-sized" bioisostere.

Experimental Protocols

Protocol A: Synthesis of N-Cyclobutyl-4-((tert-butoxycarbonyl)amino)cyclohexane-1-amine

A general procedure for reductive amination to install a cyclobutyl group on a protected cyclohexane diamine core.

Reagents:

-

N-Boc-4-aminocyclohexanone (1.0 equiv)

-

Cyclobutylamine (1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic acid (1.0 equiv)

-

1,2-Dichloroethane (DCE) (0.1 M concentration)

Step-by-Step:

-

Imine Formation: In a flame-dried flask under

, dissolve N-Boc-4-aminocyclohexanone in anhydrous DCE. Add cyclobutylamine and acetic acid. Stir at Room Temperature (RT) for 2 hours. -

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow the reaction to warm to RT and stir overnight (12-16h).

-

Quench: Quench with saturated aqueous

until gas evolution ceases. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The crude residue is typically a mixture of cis and trans isomers. Separate via flash column chromatography (Silica gel, MeOH/DCM gradient with 1%

).-

Note: The trans-isomer (diequatorial) is generally more polar and elutes later in amino-alcohol systems, but relative polarity depends heavily on the protecting group.

-

Protocol B: Self-Validating Purity Check

-

1H NMR Validation: Look for the methine proton attached to the nitrogen.

-

Axial proton (Trans-isomer): Appears as a triplet of triplets (

) with large coupling constants ( -

Equatorial proton (Cis-isomer): Appears as a broad singlet or narrow multiplet (

).

-

-

LCMS: Confirm mass

.

References

-

Vertex Pharmaceuticals & NIH. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Link

-

Kronenberg, E., et al. (2021). Synthesis and σ receptor affinity of spiro[[2]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Medicinal Chemistry.[3] Link

-

Guo, C., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Link

-

PharmaBlock. (2020).[3] Cyclohexanes in Drug Discovery: Bioisosteres and Scaffolds. PharmaBlock Whitepaper. Link

-

University of Manchester. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Nature Communications/PMC. Link

-

Van der Eycken, E., et al. (2015). Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. Bioorg Med Chem Lett. Link

Sources

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and σ receptor affinity of spiro[[2]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The N-Cyclobutyl Motif in Medicinal Chemistry: A Technical Guide to Steric & Electronic Optimization

Executive Summary

The N-cyclobutyl group represents a "Goldilocks" substituent in modern drug design—occupying a sweet spot between the high rotational entropy of isopropyl groups and the excessive lipophilic bulk of cyclopentyl or cyclohexyl rings.[1] This guide analyzes the unique conformational dynamics (ring puckering), quantitative steric parameters (Sterimol), and metabolic advantages of N-cyclobutyl amines. It provides actionable synthetic protocols and decision-making frameworks for incorporating this motif into lead optimization campaigns.[1]

Structural & Conformational Dynamics: The "Butterfly" Effect

Unlike the planar cyclopropane ring or the envelope-shaped cyclopentane, cyclobutane adopts a unique puckered conformation to relieve torsional strain from eclipsed methylene hydrogens.[1]

Ring Puckering Parameters

-

Puckering Angle: The ring deviates from planarity by approximately 30–35° .[1]

-

Conformation: This creates a "butterfly" shape where the ring oscillates between two equivalent puckered minima via a planar transition state.[1]

-

Inversion Barrier: The energy barrier for ring inversion is low (

1.5 kcal/mol), allowing rapid equilibration at physiological temperatures, yet providing a "swept volume" that is distinct from acyclic analogs.

Bond Angle Distortion

The internal C-C-C bond angles are compressed to

Quantifying Steric Impact: Cyclobutyl vs. Isopropyl

The N-cyclobutyl group is frequently employed as a bioisostere for the N-isopropyl group.[1] While both branch at the

Sterimol Parameter Analysis

The Sterimol parameters (L, B1, B5) offer a higher-resolution analysis than single-value metrics like A-values or Taft (

| Parameter | Definition | N-Isopropyl ( | N-Cyclobutyl ( | Structural Implication |

| L (Length) | Extension along the primary bond axis | ~4.11 Å | ~4.05 Å | Similar: Both groups extend similarly into the binding pocket depth. |

| B1 (Min Width) | Min. radius perpendicular to axis | ~1.52 Å | ~1.52 Å | Identical: The |

| B5 (Max Width) | Max. radius perpendicular to axis | ~3.17 Å | ~2.90 Å * | Distinct: |

*Note:

The Entropic Advantage[1][2]

-

Isopropyl: Binding requires freezing the rotation of two methyl groups, incurring a higher entropic penalty (

). -

Cyclobutyl: The alkyl chains are already "pre-organized" into a ring.[1] This reduction in degrees of freedom can lead to a more favorable free energy of binding (

), provided the pocket can accommodate the puckered ring depth.

Medicinal Chemistry Applications

Metabolic Stability (The Primary Driver)

N-cyclobutyl amines often demonstrate superior metabolic stability compared to N-butyl or N-isopropyl analogs.

-

Mechanism: The oxidative N-dealkylation by CYP450 enzymes requires hydrogen abstraction from the

-carbon.[1] -

Steric Shielding: The puckered ring creates a "steric umbrella" that hinders the approach of the heme-iron oxo species to the

-proton.[1] -

Lipophilicity Modulation: Cyclobutyl adds bulk without the excessive lipophilicity (

) penalty of a t-butyl or cyclohexyl group, helping to maintain solubility.

Diagram: Metabolic Fate Decision Tree

The following diagram illustrates the logic for selecting N-cyclobutyl to block metabolic soft spots.

Figure 1: Decision tree for optimizing N-alkyl substituents to improve metabolic stability while balancing physicochemical properties.

Synthetic Methodologies

Synthesizing N-cyclobutyl amines can be challenging due to the steric bulk at the

Reductive Amination (Preferred Route)

The most robust method involves the condensation of cyclobutanone with a primary amine, followed by reduction.

-

Reagent: Sodium triacetoxyborohydride (STAB,

) is preferred over -

Solvent: 1,2-Dichloroethane (DCE) or THF. Acetic acid is often added to catalyze imine formation.[1]

Cross-Coupling (Buchwald-Hartwig)

Coupling N-cyclobutyl amines with aryl halides is sterically demanding.

-

Challenge: The secondary amine is bulky. Reductive elimination from the Pd center is slow, competing with

-hydride elimination. -

Ligand Selection: Requires bulky, electron-rich phosphine ligands (e.g., RuPhos , BrettPhos ) to facilitate the reductive elimination step.

Nucleophilic Substitution ( )

-

Warning: Direct alkylation using cyclobutyl halides (e.g., cyclobutyl bromide) is generally poor .

-

Reason: The reaction is slow due to steric hindrance (backside attack on a puckered ring) and competing elimination (

) or rearrangement pathways driven by ring strain relief.[1]

Experimental Protocols

Protocol A: Standard Reductive Amination

Objective: Synthesis of N-cyclobutyl-benzylamine derivatives.

Reagents:

-

Amine substrate (1.0 equiv)

-

Cyclobutanone (1.2 – 1.5 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Acetic Acid (AcOH) (1.0 equiv, optional)

-

DCE or DCM (0.1 M concentration)

Procedure:

-

Imine Formation: Charge a flame-dried flask with the amine (1.0 equiv) and cyclobutanone (1.2 equiv) in DCE. If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA.

-

Activation: Add AcOH (1.0 equiv) and stir at Room Temperature (RT) for 30–60 minutes to ensure imine equilibrium.

-

Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes. (Note: Gas evolution may occur).

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LCMS for disappearance of amine.

-

Workup: Quench with saturated aqueous

. Extract with DCM (3x). Wash combined organics with brine, dry over -

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Buchwald-Hartwig Coupling (Sterically Hindered)

Objective: Coupling N-cyclobutyl amine with an aryl chloride.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

N-Cyclobutyl amine (1.2 equiv)

- (1–2 mol%)

-

RuPhos or BrettPhos (2–4 mol%)

- (1.5 equiv)

-

Toluene or 1,4-Dioxane (degassed)

Procedure:

-

Inert Atmosphere: Perform all steps under Nitrogen or Argon.[1]

-

Catalyst Pre-mix: In a vial, mix

and Ligand in solvent and stir for 5 mins at elevated temp (60°C) to activate, or add simultaneously if using a precatalyst (e.g., RuPhos Pd G4). -

Addition: Add Aryl Chloride, Amine, and Base (

) to the reaction vessel. -

Heating: Heat to 80–100°C for 4–12 hours.

-

Validation: Monitor conversion. If stalled, add additional catalyst/ligand (0.5 mol%).

Diagram: Synthetic Workflow Selection

Figure 2: Workflow for selecting the optimal synthetic route based on available starting materials.

References

-

Conformational Dynamics of Cyclobutane

-

Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. ACS Publications.[1]

-

-

Sterimol Parameters & Steric Analysis

-

Metabolic Stability Strategies

-

Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability. NEDMDG.[1]

-

-

Synthetic Protocols (Reductive Amination)

-

Buchwald-Hartwig Coupling

Sources

Topic: Conformational Analysis of trans-1,4-Disubstituted Cyclohexanes: A Framework for Predicting Molecular Geometry and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The cyclohexane ring is a foundational scaffold in medicinal chemistry and materials science. Its non-planar, chair-like conformation dictates the three-dimensional arrangement of its substituents, which in turn governs molecular properties and biological interactions. For trans-1,4-disubstituted cyclohexanes, the equilibrium between the diequatorial and diaxial conformers is a critical parameter that can profoundly influence a molecule's efficacy, selectivity, and pharmacokinetic profile. This guide provides a comprehensive framework for understanding, determining, and predicting this conformational equilibrium, integrating theoretical principles with detailed, field-proven experimental and computational protocols. We will explore the energetic drivers of conformational preference, present step-by-step workflows for analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, and discuss the direct implications for rational drug design.

The Foundational Importance of the Cyclohexane Chair Conformation

The cyclohexane ring is ubiquitous in natural products and synthetic drugs, prized for its ability to present substituents in well-defined spatial vectors. Unlike a planar ring, it adopts a puckered "chair" conformation to minimize angle strain (by maintaining near-tetrahedral sp³ bond angles) and torsional strain (by staggering all adjacent C-H and C-C bonds). This chair conformation possesses two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (extending from the ring's periphery). Crucially, the cyclohexane ring is not static; it undergoes a rapid "chair flip" at room temperature, which interconverts axial and equatorial positions. Understanding the energetic cost of this flip is the key to predicting a molecule's dominant shape.

Gauging Steric Penalty: The Role of A-Values

When a substituent occupies an axial position, it experiences destabilizing steric interactions with the other two axial hydrogens on the same side of the ring. These gauche-butane-like interactions are known as 1,3-diaxial interactions. To avoid this steric strain, monosubstituted cyclohexanes overwhelmingly prefer the conformation where the substituent is in the more spacious equatorial position.

The energetic penalty associated with forcing a substituent into the axial position is quantified by its "A-value," defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. These empirically derived values are fundamental for predicting conformational equilibria in more complex systems.

Table 1: Selected A-Values for Common Substituents

| Substituent (X) | A-Value (kcal/mol) | Substituent (X) | A-Value (kcal/mol) |

|---|---|---|---|

| -F | 0.28 - 0.35 | -CH₃ | 1.74 |

| -Cl | 0.53 - 0.62 | -CH₂CH₃ | 1.79 |

| -Br | 0.48 - 0.67 | -CH(CH₃)₂ | 2.21 |

| -I | 0.47 - 0.61 | -C(CH₃)₃ | >4.5 |

| -OH | 0.87 - 1.02 | -C₆H₅ | 2.9 |

| -CN | 0.21 - 0.24 | -CO₂H | 1.41 |

| -NH₂ | 1.4 - 1.6 | -O-Acetyl | 0.71 |

Note: Values are aggregated from multiple sources and can vary slightly based on experimental conditions and solvent.

The Diaxial-Diequatorial Equilibrium in trans-1,4-Systems